1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate
Description
1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate (CAS: 135204-19-2), commonly abbreviated as Bsmoc-Cl, is a specialized chloroformate derivative featuring a benzo[b]thiophene sulfone moiety. This compound is widely utilized in peptide synthesis as a base-labile protecting group for amines. Its sulfone group enhances electron-withdrawing effects, accelerating cleavage under mild basic conditions compared to traditional groups like Fmoc (9-fluorenylmethyloxycarbonyl). For instance, Bsmoc-Cl is cleaved by piperidine in chloroform within minutes, whereas Fmoc requires hours under similar conditions . The aromatic sulfone structure also confers unique steric and electronic properties, distinguishing it from aliphatic chloroformates .
Properties
IUPAC Name |
(1,1-dioxo-1-benzothiophen-2-yl)methyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO4S/c11-10(12)15-6-8-5-7-3-1-2-4-9(7)16(8,13)14/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXGPSYADVTJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404321 | |
| Record name | 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135204-19-2 | |
| Record name | 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure:
-
Acid Chloride Formation :
Benzo[b]thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous tetrahydrofuran (THF) at 0–5°C for 4–6 hours. This yields the corresponding acid chloride with >90% efficiency. -
Methanol Quenching :
The acid chloride is reacted with methanol in the presence of triethylamine (TEA) to form benzo[b]thiophene-2-methyl ester. Excess methanol is removed under reduced pressure. -
Chloroformate Synthesis :
The ester intermediate is treated with phosgene (COCl₂) in dichloromethane (DCM) at -10°C. The reaction is monitored via thin-layer chromatography (TLC), with yields averaging 75–85%.
Key Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | SOCl₂, THF | 0–5°C | 92% |
| 2 | MeOH, TEA | RT | 89% |
| 3 | COCl₂, DCM | -10°C | 82% |
Oxidation of Sulfide Precursors
Alternative routes begin with sulfide derivatives, which are oxidized to sulfones before chloroformate formation.
Procedure:
-
Sulfide Synthesis :
3-Methyl-7-chlorobenzo[b]thiophene is brominated using N-bromosuccinimide (NBS) under UV irradiation in n-heptane, yielding 3-bromomethyl-7-chlorobenzo[b]thiophene. -
Oxidation to Sulfone :
The sulfide intermediate is oxidized with magnesium monoperoxyphthalate hexahydrate (MMPP) in ethyl acetate at 50°C for 8 hours, forming the sulfone alcohol. -
Chloroformate Formation :
The sulfone alcohol reacts with triphosgene in THF at -20°C, achieving 85–88% yield.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | NBS, UV | n-Heptane, 4h | 78% |
| 2 | MMPP | 50°C, 8h | 81% |
| 3 | Triphosgene | THF, -20°C | 87% |
Phosgene and Triphosgene Methods
Phosgene and triphosgene are preferred for large-scale synthesis due to their reactivity and cost-effectiveness.
Triphosgene Protocol:
-
Reaction Setup :
Benzenethiophenesulfone-2-methanol (1 eq) is dissolved in THF under nitrogen. Triphosgene (0.33 eq) is added dropwise at -20°C. -
Quenching and Isolation :
The mixture is stirred for 2 hours, quenched with ice water, and extracted with DCM. The organic layer is dried over MgSO₄ and concentrated to afford Bsmoc-Cl in 88% yield.
Advantages :
Industrial-Scale Production
Industrial methods optimize for throughput and safety:
-
Continuous Flow Reactors :
-
Byproduct Management :
Alternative Synthetic Routes
Thionyl Chloride-Mediated Pathway:
Enzymatic Approaches:
-
Pilot studies use lipases to catalyze chloroformate formation, though yields remain suboptimal (40–50%).
Reaction Conditions and Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | -20°C to 0°C | Prevents hydrolysis |
| Solvent | THF, DCM | Enhances solubility |
| Catalyst | None required | — |
| Moisture | <50 ppm | Critical for stability |
Storage : Stable under inert gas (N₂/Ar) at -20°C.
Challenges and Solutions
Chemical Reactions Analysis
1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form benzo[b]thiophene-2-carboxylic acid and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s sulfone group can participate in redox processes under appropriate conditions.
Common reagents used in these reactions include bases like triethylamine and nucleophiles such as methanol and ethanol. The major products formed depend on the specific nucleophile and reaction conditions employed.
Scientific Research Applications
1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate is widely used in scientific research, particularly in:
Biology: The compound is used in the modification of biomolecules, aiding in the study of protein structure and function.
Mechanism of Action
The mechanism by which 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate exerts its effects involves the formation of a reactive intermediate upon nucleophilic attack. This intermediate can then undergo further reactions to yield the desired product. The molecular targets and pathways involved depend on the specific application, such as peptide synthesis or biomolecule modification .
Comparison with Similar Compounds
Comparison with Similar Chloroformate Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
- 2,2,2-Trichloroethyl Chloroformate (CAS: 17341-93-4): A β,β,β-trichloro-substituted derivative.
- 2,2,2-Trichloro-1,1-dimethylethyl Chloroformate (CAS: 66270-36-8): Features additional methyl groups on the α-carbon.
- 1-Chloroethyl Chloroformate (CAS: 50893-68-8): An α-chloro-substituted variant.
- Phenyl Chloroformate (CAS: 1885-14-9): Aromatic chloroformate lacking the sulfone group.
Table 1: Structural and Reactivity Comparison
*A-E = Addition-Elimination mechanism.
Mechanistic Divergence in Solvolysis
- Bsmoc-Cl : Cleavage involves nucleophilic attack at the carbonyl carbon, facilitated by the sulfone’s electron-withdrawing effect. Base assistance (e.g., piperidine) accelerates deprotection via a bimolecular pathway .
- β,β,β-Trichloro Derivatives : Exhibit mixed ionization and A-E mechanisms. In aqueous fluoroalcohol-rich solvents, ionization dominates, forming acyl cations. Steric hindrance from methyl groups in 2,2,2-trichloro-1,1-dimethylethyl chloroformate further slows reactivity .
- α-Chloroethyl Chloroformate : Proximity of the α-chlorine to the carbonyl center stabilizes the transition state, leading to rapid solvolysis via a rate-determining carbonyl addition step .
- Aromatic Chloroformates : Phenyl chloroformate undergoes A-E with partial charge delocalization into the aromatic ring, contrasting with Bsmoc-Cl’s sulfone-enhanced reactivity .
Kinetic and Solvent Effects
- Kinetic Isotope Effects (KSIE) : β,β,β-Trichloro derivatives show high kMeOH/kMeOD values (~2.14–2.39), indicative of general-base-assisted mechanisms. Bsmoc-Cl’s KSIE remains unstudied but is inferred to be lower due to its direct base interaction .
- Solvent Nucleophilicity : Bsmoc-Cl reacts preferentially in polar aprotic solvents (e.g., THF), while β,β,β-trichloroethyl chloroformate favors ionizing solvents like fluoroalcohol-water mixtures .
Biological Activity
1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a dioxobenzo[b]thiophene moiety and a chloroformate group, which contribute to its reactivity and biological interactions. Its molecular formula is , and it has a molecular weight of approximately 232.68 g/mol.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The chloroformate group can act as an electrophile, enabling the compound to interact with nucleophilic sites on enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways.
- Receptor Binding : The compound may bind to specific receptors in biological systems, influencing cellular responses and signaling pathways.
Biological Activity Overview
The biological activity of this compound has been explored in several studies:
Case Studies
Several case studies have highlighted the biological implications of this compound:
-
Antibacterial Activity :
- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations. The mechanism was attributed to disruption of bacterial cell wall synthesis.
-
Cytotoxicity in Cancer Cells :
- Research involving human breast cancer cell lines demonstrated that treatment with the compound resulted in reduced cell viability and induced apoptosis. The study suggested that the compound activates caspase pathways leading to programmed cell death.
-
Impact on Cytochrome P450 Enzymes :
- A pharmacokinetic study indicated that this compound inhibits certain cytochrome P450 isoforms, which could affect drug metabolism and clearance rates in clinical settings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,1-dioxobenzo[b]thiophen-2-ylmethyl chloroformate (Bsmoc-Cl)?
- Methodology : Bsmoc-Cl is synthesized via reaction of 1,1-dioxobenzo[b]thiophen-2-methanol with phosgene (COCl₂) in the presence of a base such as pyridine or triethylamine. The reaction requires anhydrous conditions and controlled temperatures (0–5°C) to minimize side reactions. Alternative routes include using bis(trichloromethyl) carbonate (triphosgene) as a safer phosgene substitute .
- Key Considerations : Steric hindrance from the dioxothiophene ring necessitates slow reagent addition. Purity is typically confirmed via ¹H/¹³C NMR and elemental analysis.
Q. What are the primary applications of Bsmoc-Cl in peptide synthesis?
- Role as a Protecting Group : Bsmoc-Cl is used to protect amines during solid-phase peptide synthesis (SPPS). Its base sensitivity allows rapid deprotection (3–5 minutes) with piperidine or tris(2-aminoethyl)amine (TAEA), avoiding prolonged exposure to nucleophiles that could damage sensitive residues .
- Advantages Over Fmoc : Unlike Fmoc, Bsmoc cleavage generates non-fluorescent byproducts (e.g., 1,1-dioxobenzo[b]thiophene derivatives), simplifying purification. It is ideal for synthesizing peptides with acid-labile motifs .
Advanced Research Questions
Q. How do steric and electronic effects influence the solvolysis mechanism of Bsmoc-Cl?
- Mechanistic Insights : The electron-withdrawing sulfone group in Bsmoc-Cl enhances carbonyl electrophilicity, favoring nucleophilic attack. Steric hindrance from the fused benzo[b]thiophene ring slows bimolecular pathways, promoting a mixed mechanism with partial ionization (SN1-like) in polar solvents. This is supported by Grunwald-Winstein analyses showing moderate sensitivity to solvent ionizing power (m ≈ 0.4–0.5) .
- Kinetic Isotope Effects (KIEs) : Solvolysis in deuterated methanol (kMeOH/kMeOD ≈ 2.1–2.4) suggests general-base catalysis, indicative of a transition state with partial charge development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
